APDye 488 Alkyne
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Overview
Description
APDye 488 Alkyne: is a bright, green-fluorescent alkyne-activated probe commonly used for imaging low-abundance azide-containing biomolecules. This compound reacts with azides via a copper-catalyzed click reaction to form a stable triazole linker. It is highly photostable and water-soluble, making it ideal for various imaging applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: APDye 488 Alkyne is synthesized through a series of chemical reactions involving the incorporation of an alkyne group into a fluorescent dye molecule. The process typically involves the following steps:
Fluorophore Synthesis: The core fluorophore is synthesized using standard organic synthesis techniques.
Alkyne Functionalization: The fluorophore is then functionalized with an alkyne group through a reaction with propargylamine or a similar alkyne-containing reagent.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95%
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The compound is typically produced in facilities equipped with advanced chemical synthesis and purification equipment .
Chemical Reactions Analysis
Types of Reactions: APDye 488 Alkyne primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, forming a stable triazole linkage .
Common Reagents and Conditions:
Reagents: Azides, copper sulfate, sodium ascorbate
Conditions: The reaction is typically carried out in aqueous or mixed solvent systems at room temperature. .
Major Products: The major product formed from the reaction of this compound with azides is a triazole-linked fluorescent conjugate. This product retains the fluorescent properties of the original dye, making it useful for imaging applications .
Scientific Research Applications
APDye 488 Alkyne has a wide range of applications in scientific research, including:
Chemistry:
Biology:
- Employed in bioimaging to label and visualize biomolecules such as proteins, nucleic acids, and lipids .
- Utilized in flow cytometry for cell sorting and analysis .
Medicine:
Industry:
Mechanism of Action
APDye 488 Alkyne is structurally and functionally similar to other fluorescent dyes such as Alexa Fluor 488, DyLight 488, and CF 488 Dye. it has unique properties that make it stand out:
Uniqueness:
Comparison with Similar Compounds
- Alexa Fluor 488
- DyLight 488
- CF 488 Dye
Properties
IUPAC Name |
2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-(prop-2-ynylcarbamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O10S2/c1-2-9-27-23(28)11-3-4-12(15(10-11)24(29)30)18-13-5-7-16(25)21(38(31,32)33)19(13)37-20-14(18)6-8-17(26)22(20)39(34,35)36/h1,3-8,10,25H,9,26H2,(H,27,28)(H,29,30)(H,31,32,33)(H,34,35,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJREGACCBCPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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